3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole
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Overview
Description
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . It is a heterocyclic compound, which are common structural units in pharmacological drugs and medicinal chemistry . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The empirical formula is C11H13N3S .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is 219.31 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of scientific research applications related to the compound 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole, based on the information available for similar compounds:
Erectile Dysfunction Treatment
This compound is used in the synthesis of benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction .
Antimicrobial Activity
Piperazine derivatives have shown potential in antimicrobial activity, particularly through enzyme inhibition which is stabilized by hydrophobic interactions .
Cancer Treatment
Inhibitors containing piperazine structures have been demonstrated to blunt cancer cell growth by inactivating NF-κB in colon cancer cells .
Antifungal Agents
A series of compounds with a piperazine moiety have been synthesized as potential antifungal agents via intramolecular cyclization .
Organic Synthesis
The compound has been used in the synthesis of novel organic compounds with a parent nucleus of pyridine[2,3-c]pyrrole, characterized by various spectroscopic methods .
Anti-inflammatory and Anti-nociceptive Effects
New piperazine derivatives have been investigated for their anti-nociceptive and anti-inflammatory effects, as well as their acute toxicity in vitro .
Mechanism of Action
Target of Action
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . It is known to act as dopamine and serotonin antagonists . These neurotransmitters play a crucial role in regulating mood, sleep, appetite, and other functions in the body.
Mode of Action
As a dopamine and serotonin antagonist, 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole binds to the receptors of these neurotransmitters, blocking their action . This results in a decrease in the activity of dopamine and serotonin, leading to changes in mood, sleep, and other functions regulated by these neurotransmitters.
Result of Action
The molecular and cellular effects of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole’s action primarily involve changes in neurotransmitter activity. By blocking dopamine and serotonin receptors, the compound can alter the signaling pathways of these neurotransmitters, leading to changes in various physiological functions, such as mood, sleep, and appetite .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)16-13-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXDEHXEQGPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole |
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